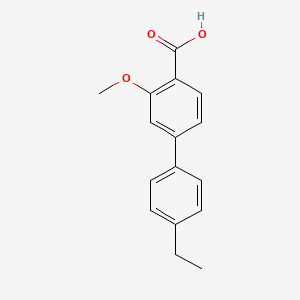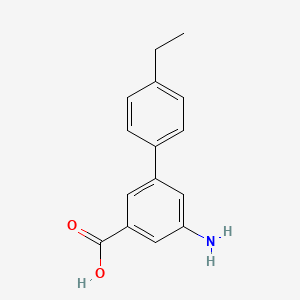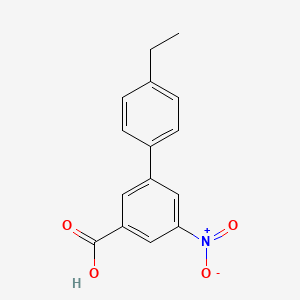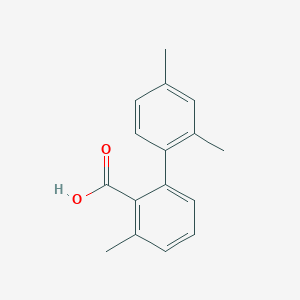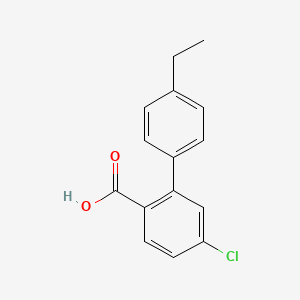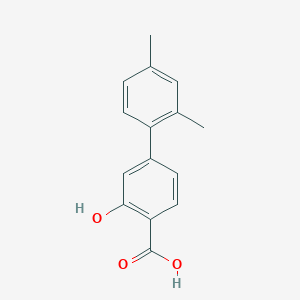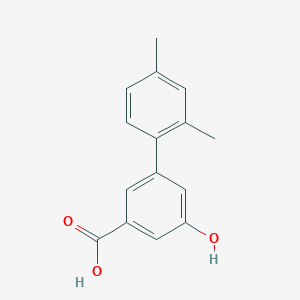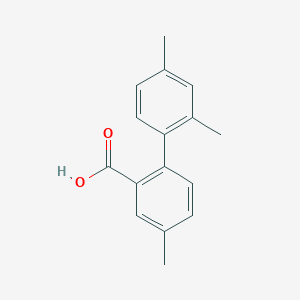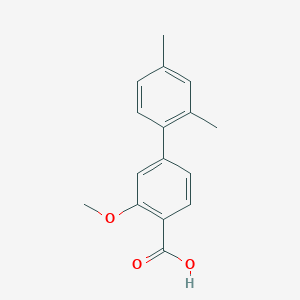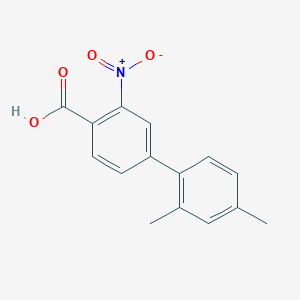
5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% (5-Cl-DMPB) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. 5-Cl-DMPB is a useful reagent in organic synthesis and is used in the preparation of various derivatives, such as esters, amides, and nitriles. It is also used as a catalyst in the synthesis of polymers, pharmaceuticals, and other organic compounds. In addition, 5-Cl-DMPB has been used to study the mechanism of action of various enzymes, receptors, and proteins.
科学研究应用
5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various derivatives, such as esters, amides, and nitriles. It is also used as a catalyst in the synthesis of polymers, pharmaceuticals, and other organic compounds. In addition, 5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% has been used to study the mechanism of action of various enzymes, receptors, and proteins.
作用机制
5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% is believed to act as a reversible inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. 5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% binds to the active site of COX-2, preventing it from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
The inhibition of COX-2 by 5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. By blocking the production of prostaglandins, 5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% can reduce inflammation and pain. In addition, 5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% can reduce the risk of certain types of cancer, as prostaglandins are involved in the growth and spread of cancer cells.
实验室实验的优点和局限性
The main advantage of using 5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% in laboratory experiments is its ability to selectively inhibit COX-2. This makes it a useful tool for studying the effects of prostaglandins on various physiological processes. However, 5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% can also inhibit other enzymes, such as COX-1, which can lead to unwanted side effects.
未来方向
The future of 5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% lies in its potential to be used as a therapeutic agent. Studies have shown that 5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% can reduce inflammation and pain, as well as reduce the risk of certain types of cancer. Further research is needed to determine the safety and efficacy of 5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% as a therapeutic agent. In addition, further research is needed to explore the potential of 5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% to be used as a catalyst in the synthesis of polymers, pharmaceuticals, and other organic compounds. Finally, research is needed to explore the potential of 5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% as a tool for studying the mechanism of action of various enzymes, receptors, and proteins.
合成方法
5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% can be synthesized from a variety of precursors, such as benzene, chlorobenzene, and dimethylphenol. The most common method involves the reaction of benzene with chlorine in the presence of a catalyst, such as aluminum chloride. The reaction produces a mixture of chlorobenzenes, which can then be reacted with dimethylphenol in the presence of a base, such as sodium hydroxide. The reaction produces 5-Chloro-3-(2,4-dimethylphenyl)benzoic acid, 95% as the main product, along with other by-products, such as dimethylbenzene.
属性
IUPAC Name |
3-chloro-5-(2,4-dimethylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-4-14(10(2)5-9)11-6-12(15(17)18)8-13(16)7-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSOUDCYHHKLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689007 |
Source


|
| Record name | 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-58-3 |
Source


|
| Record name | 5-Chloro-2',4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

